

Technical Guide: Sakamototide Substrate Peptide TFA

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Compound of Interest

Compound Name:	Sakamototide substrate peptide TFA
Cat. No.:	B15598130

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Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of **Sakamototide substrate peptide TFA**, a crucial tool for kinase activity assays. This guide covers its fundamental properties, detailed experimental protocols for its synthesis and application, and visual representations of associated biological pathways and workflows.

Introduction to Sakamototide Substrate Peptide TFA

Sakamototide substrate peptide, supplied as a trifluoroacetic acid (TFA) salt, is a synthetic peptide specifically designed as a substrate for members of the AMP-activated protein kinase (AMPK) family.[1][2][3][4] Its primary application is in in-vitro kinase activity assays, where it serves to quantify the enzymatic activity of kinases such as NUAK1, which is activated by the LKB1 tumor suppressor kinase.[2][4] The peptide sequence is Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg.[2] The trifluoroacetic acid is a common counterion resulting from the reversed-phase high-performance liquid chromatography (RP-HPLC) purification process and generally enhances the peptide's solubility.[5]

Physicochemical and Quantitative Data

The key properties of **Sakamototide substrate peptide TFA** are summarized below. The molecular weight is consistently reported for the peptide in its TFA salt form.

Property	Value	Source(s)
Molecular Weight	1853.92 g/mol	MedchemExpress.com, Selleck Chemicals[1][2][3]
Molecular Formula	C71H123F3N30O25	MedchemExpress.com, Selleck Chemicals[2][3][4]
Amino Acid Sequence	Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg	MedchemExpress.com[2]
Sequence (Short)	ALNRTSSDSALHRRR	MedchemExpress.com[2]
Appearance	White Powder	Selleck Chemicals[3]
Purity (Peptide Content)	≥80% (by %N)	Selleck Chemicals[3]
Purity (Single Impurity)	≤1.0% (by HPLC)	Selleck Chemicals[3]
Solubility (Water)	100 mg/mL (53.94 mM) with sonication	MedchemExpress.com[2]
Solubility (DMSO)	100 mg/mL (53.93 mM)	Selleck Chemicals[3]
Storage (Powder)	3 years at -20°C	Selleck Chemicals[3]
Storage (Stock Solution)	6 months at -80°C; 1 month at -20°C	MedchemExpress.com[1]

Experimental Protocols and Methodologies

Peptide Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Sakamototide is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method involves the

stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Core Principles:

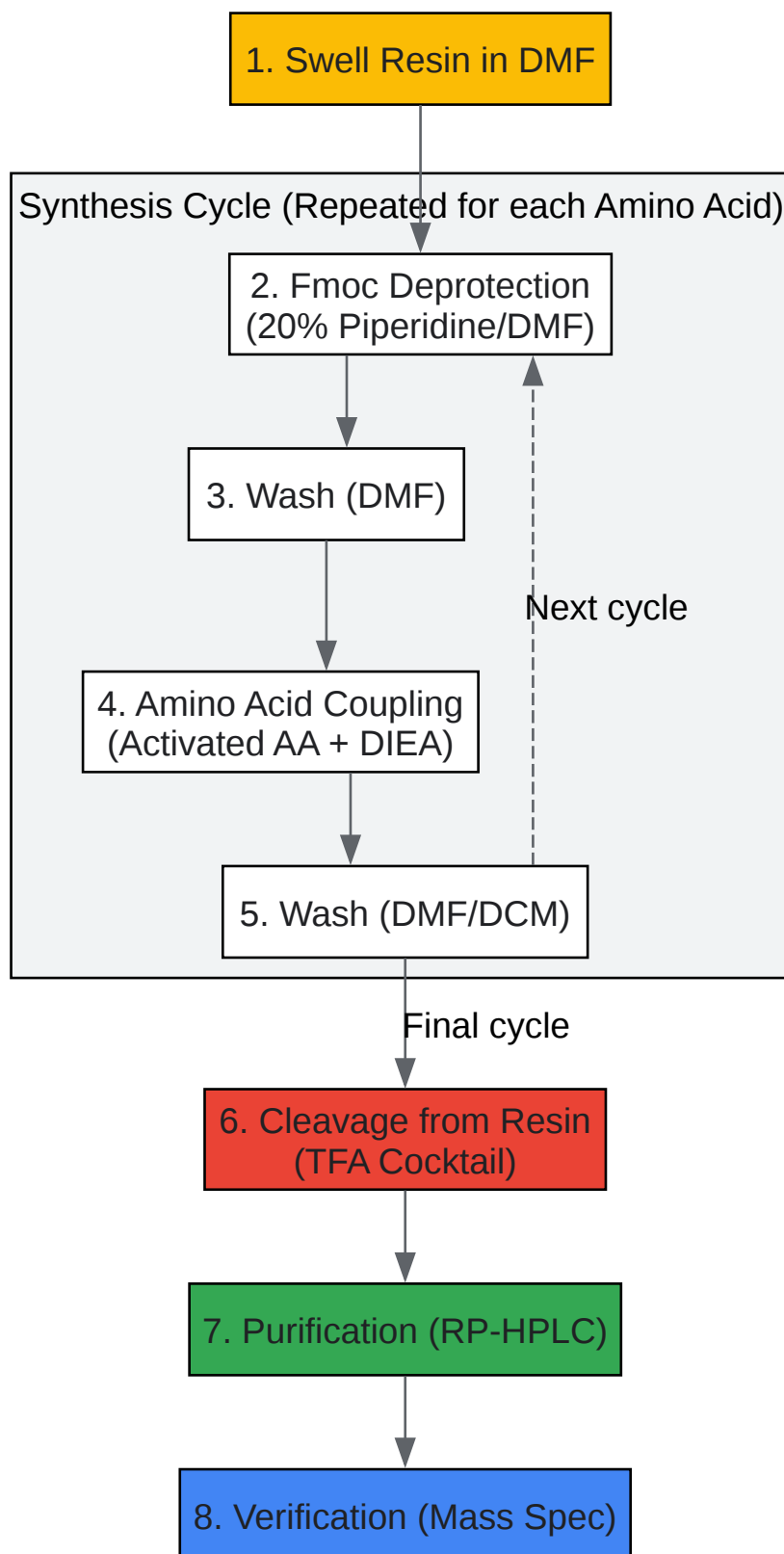
- The C-terminal amino acid is covalently attached to a solid resin support.
- The peptide chain is elongated through cycles of deprotection and coupling reactions.
- Excess reagents are removed by simple filtration and washing, which drives reactions to completion.
- Once synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed.

Detailed Protocol:

- Resin Preparation: Swell the synthesis resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF. Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc group.
- Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HATU, HBTU) in the presence of a base like N,N-Diisopropylethylamine (DIEA). Add the activated amino acid to the resin to form a new peptide bond.
- Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
- Iteration: Repeat steps 2-4 for each amino acid in the Sakamototide sequence (Arg, Arg, His, Leu, etc.) until the full peptide is assembled.
- Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing a high concentration of Trifluoroacetic acid (TFA), to cleave the peptide from the resin and

remove all acid-labile side-chain protecting groups.[6] A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) to act as scavengers.

- Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
- Verification: Confirm the identity and purity of the final product via mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.



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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

In-Vitro Kinase Activity Assay

Sakamototide is used to measure the activity of AMPK family kinases. The general principle involves incubating the kinase with the Sakamototide substrate and a phosphate donor (ATP). The rate of phosphate transfer to the peptide is then quantified.

Materials:

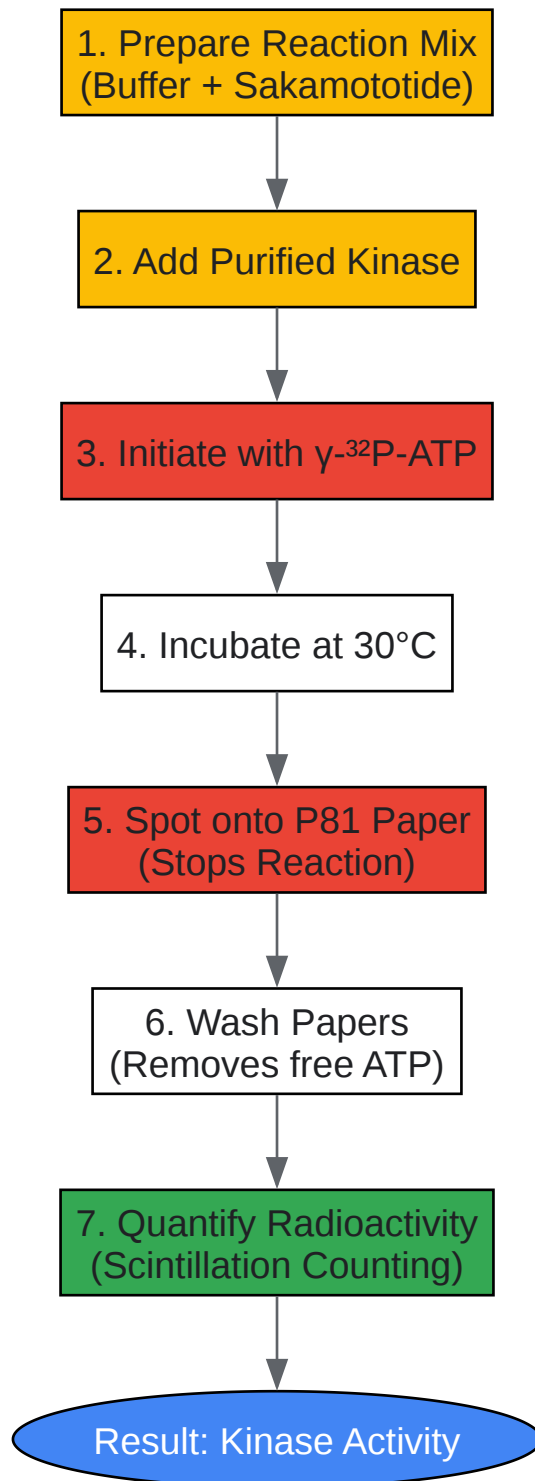
- Purified active kinase (e.g., NUAK1)
- **Sakamototide substrate peptide TFA**
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- ATP (spiked with γ -³²P-ATP for radiometric detection)
- Phosphoric acid (for stopping the reaction)
- P81 phosphocellulose paper
- Scintillation counter

Detailed Protocol:

- **Reaction Setup:** Prepare a master mix containing the kinase reaction buffer, Sakamototide substrate peptide (final concentration typically 10-100 μ M), and other cofactors.
- **Kinase Addition:** Add the purified kinase to the master mix. Pre-incubate for 5-10 minutes at 30°C to allow temperature equilibration.
- **Initiate Reaction:** Start the reaction by adding Mg-ATP solution (e.g., 100 μ M final concentration), including a tracer amount of γ -³²P-ATP.
- **Incubation:** Allow the reaction to proceed for a set time (e.g., 10-30 minutes) at 30°C. Ensure the reaction is within the linear range of the enzyme kinetics.
- **Stop Reaction:** Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. Immediately immerse the paper in a beaker of dilute phosphoric

acid (e.g., 75 mM).

- Washing: Wash the P81 papers several times with phosphoric acid to remove unincorporated γ -³²P-ATP. The negatively charged phosphorylated Sakamototide peptide will bind to the positively charged paper.
- Quantification: Place the washed P81 paper squares into scintillation vials. Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.



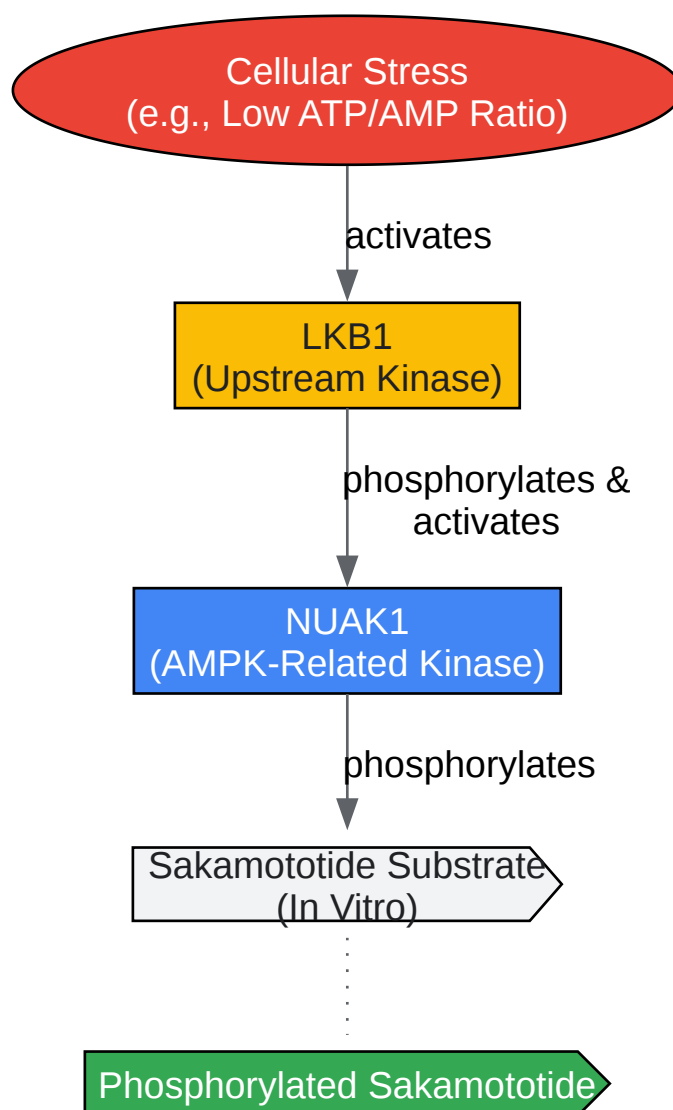
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Caption: Workflow for a radiometric kinase activity assay.

Associated Signaling Pathway

Sakamototide is a substrate for kinases in the AMPK family, which are central regulators of cellular energy homeostasis. The activation of these kinases is a critical stress response.

The AMPK pathway is a key cellular signaling cascade.[7] In response to cellular stress that depletes ATP (e.g., oxidative stress, glucose deprivation), upstream kinases like LKB1 phosphorylate and activate AMPK. Activated AMPK, in turn, phosphorylates a host of downstream targets to restore energy balance. NUA1, a direct substrate for which Sakamototide was developed, is a member of the AMPK-related kinase family and is similarly activated by LKB1. These kinases play roles in processes like cell adhesion, polarity, and metabolism.



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Caption: Simplified LKB1-NUAK1 signaling pathway.

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